molecular formula C18H16ClNO3 B13955777 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one CAS No. 60180-65-6

1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one

Cat. No.: B13955777
CAS No.: 60180-65-6
M. Wt: 329.8 g/mol
InChI Key: OYQRPPSBCFRTGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one can be synthesized through a multi-step process involving the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of this compound with suitable reagents to form the desired product. The reaction conditions typically include the use of solvents, catalysts, and controlled temperatures to ensure the desired yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher efficiency and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including potential anti-cancer and anti-inflammatory agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Diphenyl-3-chloro-3-methoxycarbonyl-azetidin-2-one
  • 1,4-Diphenyl-3-chloro-3-acetoxycarbonyl-azetidin-2-one
  • 1,4-Diphenyl-3-chloro-3-propoxycarbonyl-azetidin-2-one

Uniqueness

1,4-Diphenyl-3-chloro-3-ethoxycarbonyl-azetidin-2-one is unique due to its specific ethoxycarbonyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in certain synthetic and medicinal applications where other similar compounds may not be as effective .

Properties

CAS No.

60180-65-6

Molecular Formula

C18H16ClNO3

Molecular Weight

329.8 g/mol

IUPAC Name

ethyl 3-chloro-2-oxo-1,4-diphenylazetidine-3-carboxylate

InChI

InChI=1S/C18H16ClNO3/c1-2-23-17(22)18(19)15(13-9-5-3-6-10-13)20(16(18)21)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3

InChI Key

OYQRPPSBCFRTGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)Cl

Origin of Product

United States

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